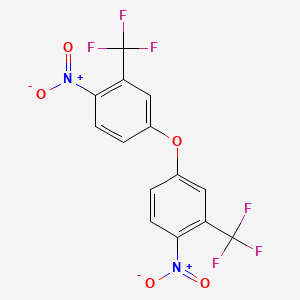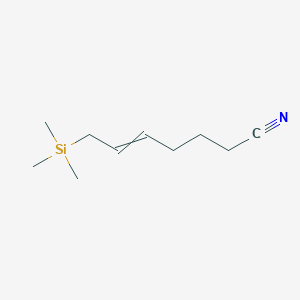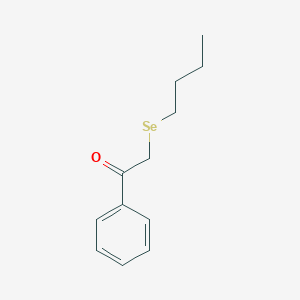
Ethanone, 2-(butylseleno)-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 2-(butylseleno)-1-phenyl- is an organic compound that belongs to the class of seleno ketones. This compound features a phenyl group attached to the ethanone backbone, with a butylseleno substituent at the second position. The presence of selenium in its structure imparts unique chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-(butylseleno)-1-phenyl- typically involves the reaction of phenyl ethanone with butylselenol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where the butylselenol acts as a nucleophile, replacing a leaving group on the phenyl ethanone. The reaction is often carried out under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process, and advanced purification techniques such as column chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Ethanone, 2-(butylseleno)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers.
Substitution: The butylseleno group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenoethers.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 2-(butylseleno)-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium into molecules.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 2-(butylseleno)-1-phenyl- involves its interaction with biological molecules through the selenium atom. Selenium can form selenoenzymes that play a role in redox reactions, protecting cells from oxidative damage. The compound may also interact with specific molecular targets, modulating signaling pathways and exerting therapeutic effects.
Comparación Con Compuestos Similares
- Ethanone, 2-(methylseleno)-1-phenyl-
- Ethanone, 2-(ethylseleno)-1-phenyl-
- Ethanone, 2-(propylseleno)-1-phenyl-
Comparison: Ethanone, 2-(butylseleno)-1-phenyl- is unique due to the length of the butyl group, which can influence its reactivity and solubility compared to its methyl, ethyl, and propyl counterparts. The butyl group may also affect the compound’s biological activity, making it more or less effective in certain applications.
Propiedades
Número CAS |
185815-22-9 |
|---|---|
Fórmula molecular |
C12H16OSe |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2-butylselanyl-1-phenylethanone |
InChI |
InChI=1S/C12H16OSe/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Clave InChI |
XCWZYJCEVMWLRO-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Se]CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


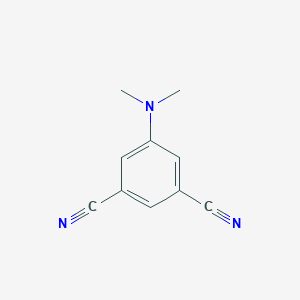
![Phenol, 4-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551217.png)
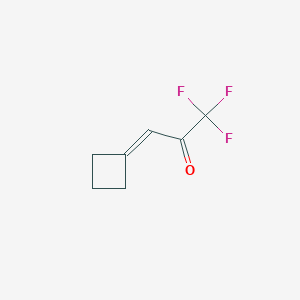

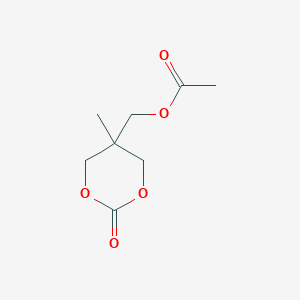
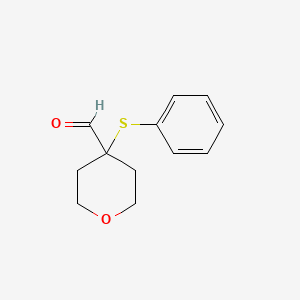
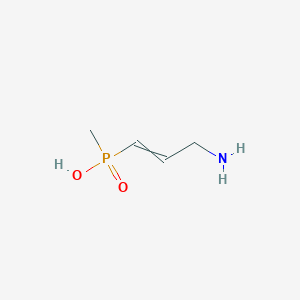
![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)
methanone](/img/structure/B12551264.png)

![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![Acetic acid;(6,6,8-trimethyl-1,4-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B12551303.png)
